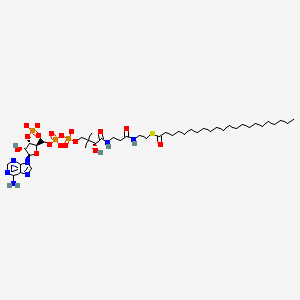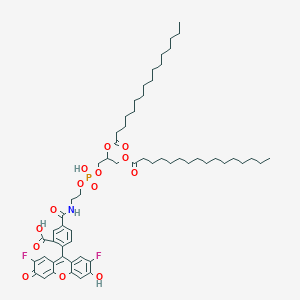
gibberellin A53(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibberellin A53(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A53. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A53.
Aplicaciones Científicas De Investigación
Gibberellin-Induced DELLA Recognition and Plant Development
Gibberellin A53(2-) plays a crucial role in plant growth and development by binding to nuclear receptors like GIBBERELLIN INSENSITIVE DWARF1 (GID1), which regulates gene expression through the degradation of DELLA proteins. This process is vital in higher plants for various growth and developmental processes (Murase et al., 2008).
Role in Spinach Photoperiod Response
Gibberellin A53(2-) is significant in the long-day plant spinach. It participates in the plant's response to photoperiod changes, influencing the conversion to other gibberellins like GA97 and GA20, thus affecting plant stature and flowering times (Lee & Zeevaart, 2005).
Gibberellin Receptors and Signaling in Plants
Gibberellin A53(2-) is an integral part of gibberellin signaling in plants. The interaction of gibberellins with receptors like GID1 facilitates various plant growth responses. Understanding this interaction has been crucial in deciphering the molecular mechanisms of plant hormone reception and effector recognition (Ueguchi-Tanaka et al., 2005).
Influence on Plant Morphogenesis
The interaction of gibberellin A53(2-) with gibberellin receptors plays a key role in plant morphogenesis, affecting leaf differentiation, photomorphogenesis, and pollen-tube growth. It's involved in the regulation of genes related to gibberellin biosynthesis and deactivation, thus playing a vital role in the fine-tuning of plant growth and development (Fleet & Sun, 2005).
Propiedades
Nombre del producto |
gibberellin A53(2-) |
|---|---|
Fórmula molecular |
C20H26O5-2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,17-,18+,19-,20-/m0/s1 |
Clave InChI |
CZEMYYICWZPENF-VOLTXKGXSA-L |
SMILES isomérico |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-] |
SMILES canónico |
CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



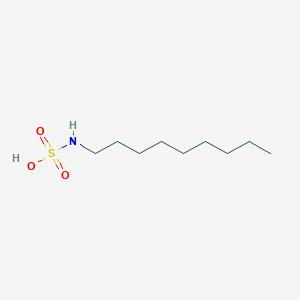


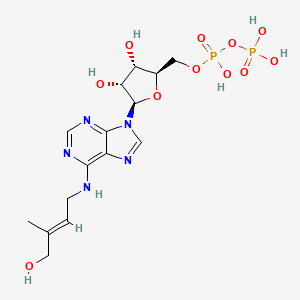
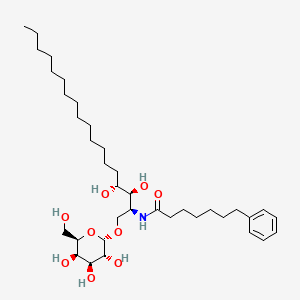


![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)



![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)
